2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde

Physical chemistry Process chemistry Medicinal chemistry

2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde (CAS 64179-67-5), also known as 2-formyl-1,4-benzodioxane, is a chiral heterocyclic building block with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol. It features a 1,4-benzodioxane core with an aldehyde group at the 2-position, existing as a colorless to pale yellow liquid at ambient conditions (density ~1.314 g/cm³, boiling point ~265.9 °C at 760 mmHg).

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 64179-67-5
Cat. No. B1222616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde
CAS64179-67-5
Synonyms2-formyl-1,4-benzodioxane
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)C=O
InChIInChI=1S/C9H8O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-5,7H,6H2
InChIKeyTVBNTFVSONEKOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde (CAS 64179-67-5): Core Properties and Sourcing Landscape


2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde (CAS 64179-67-5), also known as 2-formyl-1,4-benzodioxane, is a chiral heterocyclic building block with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol [1]. It features a 1,4-benzodioxane core with an aldehyde group at the 2-position, existing as a colorless to pale yellow liquid at ambient conditions (density ~1.314 g/cm³, boiling point ~265.9 °C at 760 mmHg) . This compound serves as a versatile synthon in medicinal chemistry and organic synthesis, particularly for constructing enantiomerically enriched benzodioxane-containing pharmacophores [2].

Workflow: Chiral pool synthesis
Format: Liquid aldehyde building block
Selection: Enantiomer-specific research
Context: Stereochemical-control study fit

Why Positional Isomers of Dihydrobenzodioxine Carbaldehydes Cannot Be Considered Interchangeable


Despite sharing the same molecular formula (C9H8O3) and core scaffold, the 2-, 5-, and 6-carbaldehyde isomers of 2,3-dihydrobenzo[b][1,4]dioxine exhibit fundamentally distinct physicochemical properties and reactivity profiles that preclude simple substitution in synthetic workflows. The position of the aldehyde group dictates the compound's physical state (liquid vs. solid), stereochemical complexity (chiral vs. achiral), and electronic environment, which in turn governs reaction outcomes in key transformations such as nucleophilic additions, condensations, and metal-catalyzed couplings [1]. Furthermore, the 2-carbaldehyde is a chiral synthon, enabling access to enantiomerically pure derivatives that are inaccessible using the achiral 5- or 6-carbaldehyde isomers [2]. These differences have direct consequences for procurement: a researcher requiring a liquid aldehyde handle for flow chemistry or a chiral pool for asymmetric synthesis cannot substitute the 2-carbaldehyde with its solid, achiral positional analogs.

Target Compound
Positional Isomers
Physical Form
Liquid handling fit
Solid; may not transfer to automated platforms
Stereochemistry
Chiral synthon available
Achiral; enantiomer attribution not possible
Reactivity Profile
Broad Wittig reactivity reported
Electronic environment differs; reactivity may shift

Quantitative Differentiation of 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde from Its Closest Analogs


Physical State and Handling Properties: Liquid vs. Solid Isomers

2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde is a liquid at room temperature (colorless to yellow), whereas its positional isomers 5-carbaldehyde and 6-carbaldehyde are solids with distinct melting points. This physical state difference directly impacts handling, weighing accuracy, and compatibility with automated synthesis platforms . The 2-carbaldehyde has a boiling point of 265.9 ± 39.0 °C at 760 mmHg and a density of 1.314 g/cm³ . In contrast, the 5-carbaldehyde has a melting point of 62 °C and a boiling point of 283.6 ± 29.0 °C , while the 6-carbaldehyde melts at 48–52 °C .

Physical State
Head-to-head
Target: liquid at 25 °C. Isomers: solids (Mp 48–62 °C).
Supports automated liquid handling fit.
Boiling point and density differ; confirm platform compatibility.
Physical chemistry Process chemistry Medicinal chemistry

Chiral Integrity: Access to Enantiomerically Pure Derivatives

2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde is a chiral molecule due to the stereogenic center at the 2-position. Both enantiomers, (R)- and (S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbaldehyde, are commercially available and serve as key chiral synthons for constructing enantiomerically pure 2-substituted benzodioxane pharmacophores [1]. In contrast, the 5- and 6-carbaldehyde isomers are achiral and cannot provide stereochemical control in asymmetric synthesis .

Chiral Integrity
Head-to-head
Chiral center at C2; enantiomers available. Comparators are achiral.
Enables stereochemical-control studies.
Enantiomeric purity review recommended.
Asymmetric synthesis Chiral pool Medicinal chemistry

Reactivity Divergence in Wittig Olefination: Stabilized vs. Non-Stabilized Ylides

The 2-carbaldehyde undergoes Wittig reactions with stabilized, semi-stabilized, and reactive phosphoranes to yield 2-alkenyl derivatives, demonstrating broad reactivity [1]. While direct comparative kinetic data for the 5- and 6-isomers are not available in the same study, the electronic environment of the aldehyde group differs due to the position on the benzodioxane ring. The 2-carbaldehyde is adjacent to the oxygen atom of the dioxane ring, which can influence the electrophilicity of the carbonyl carbon and the stereochemical outcome of nucleophilic additions [2].

Wittig Reactivity
Class-level
Reacts with stabilized and non-stabilized phosphoranes.
Supports broad derivatization context.
Electronic and steric effects require model-specific review.
Organic synthesis Wittig reaction Aldehyde reactivity

Biological Relevance: Scaffold for Selective α2C Adrenergic Antagonists

2,3-Dihydrobenzo-dioxine derivatives bearing substituents at the 2-position, such as the 2-carbaldehyde, serve as key intermediates for synthesizing potent and selective α2C adrenergic receptor antagonists [1]. A series of benzodioxine methyl piperidine derivatives derived from the 2-substituted scaffold demonstrated high potency and selectivity for α2C over other adrenergic subtypes, with optimized compounds exhibiting nanomolar binding affinities [1]. The 2-position functionalization is critical for achieving this selectivity, as alternative substitution patterns (e.g., 5- or 6-position) may lead to different receptor subtype profiles [2].

α2C Scaffold
Class-level
Downstream derivatives show nanomolar α2C binding affinity.
Supports pathway-response study fit.
Direct data on aldehyde not reported; derivative-based inference.
Adrenergic receptors CNS disorders Medicinal chemistry

CB2 Receptor Ligand Development: Submicromolar Affinity from 2-Substituted Scaffolds

2,3-Dihydrobenzo[b][1,4]dioxine derivatives with extended side chains, which can be accessed via the 2-carbaldehyde intermediate, have been evaluated as CB2 receptor ligands. Representative compounds (6a and 18b) exhibited Ki values in the submicromolar range and demonstrated high selectivity for CB2 over CB1 receptors [1]. The 2-substituted dihydrobenzodioxine scaffold represents a new chemotype for CB2-selective ligands, distinct from classical cannabinoid structures. This activity profile is specific to the 2-substituted scaffold; 5- or 6-substituted analogs may exhibit different pharmacological profiles due to altered spatial orientation of the side chain [2].

CB2 Ligand Context
Class-level
Derivatives show submicromolar Ki with CB2 selectivity.
Supports model-response endpoint review.
Novel chemotype attribution; SAR may not transfer to other isomers.
Cannabinoid receptors Immunomodulation Drug discovery

Optimal Use Cases for 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde Based on Quantified Differentiation


Automated High-Throughput Synthesis and Flow Chemistry

The liquid physical state of 2,3-dihydrobenzo[b][1,4]dioxine-2-carbaldehyde makes it ideal for automated liquid handling systems and continuous flow reactors. Its density (1.314 g/cm³) and boiling point (265.9 °C) are compatible with standard organic synthesis conditions. In contrast, the solid 5- and 6-carbaldehyde isomers require gravimetric dispensing, introducing variability and reducing throughput in parallel synthesis campaigns. This property is particularly valuable in medicinal chemistry groups generating diverse compound libraries via reductive amination or Knoevenagel condensation.

Enantioselective Synthesis of Chiral Drug Candidates

For drug discovery programs targeting chiral biological targets (e.g., G protein-coupled receptors, ion channels), the availability of enantiomerically pure (R)- or (S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbaldehyde is critical. This chiral pool synthon enables the construction of stereochemically defined 2-substituted benzodioxane pharmacophores, such as α-adrenergic antagonists and CB2-selective ligands . The achiral 5- and 6-carbaldehyde isomers cannot provide this stereochemical control, making them unsuitable for programs requiring enantiopure lead compounds.

Synthesis of α2C-Selective Antagonists for CNS Disorders

Research groups focusing on α2C adrenergic receptor modulation (e.g., for schizophrenia, depression, or cognitive disorders) should prioritize the 2-carbaldehyde as a key intermediate. 2-Substituted benzodioxine derivatives, accessible via this aldehyde, have demonstrated nanomolar potency and high selectivity for α2C over other adrenergic subtypes . This scaffold-specific SAR is not recapitulated by 5- or 6-substituted analogs, underscoring the importance of the 2-position for achieving the desired pharmacological profile.

Development of CB2-Selective Cannabinoid Ligands

Investigators pursuing CB2 receptor modulators for inflammatory or autoimmune indications can leverage the 2-carbaldehyde to access a novel dihydrobenzodioxine chemotype with submicromolar CB2 affinity and selectivity over CB1 . This scaffold represents a departure from classical cannabinoid structures and offers a unique intellectual property position. The 2-substitution pattern is essential for the observed selectivity , making the 2-carbaldehyde the preferred entry point for SAR exploration in this chemical series.

Application
Selection Property
Validation Focus
Automated synthesis and flow chemistry
Liquid-phase handling compatibility
Volumetric dispensing and thermal stability review
Enantioselective synthesis
Stereochemical-control context
Enantiomer-attribution review and chiral purity
α2C adrenergic receptor studies
Pathway-study fit
α2C-selectivity and off-target receptor profiling
CB2-selective ligand research
Assay-response context
CB2/CB1 selectivity endpoint interpretation

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